(Triisopropylsilyl)acetylene

Catalog No.
S609382
CAS No.
89343-06-6
M.F
C11H22Si
M. Wt
182.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triisopropylsilyl)acetylene

CAS Number

89343-06-6

Product Name

(Triisopropylsilyl)acetylene

IUPAC Name

ethynyl-tri(propan-2-yl)silane

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

InChI

InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3

InChI Key

KZGWPHUWNWRTEP-UHFFFAOYSA-N

SMILES

CC(C)[Si](C#C)(C(C)C)C(C)C

Synonyms

triisopropylsilylacetylene

Canonical SMILES

CC(C)[Si](C#C)(C(C)C)C(C)C

As a C2 Synthon

(Triisopropylsilyl)acetylene acts as a two-carbon (C2) synthon, meaning it can be readily introduced into a molecule to form a two-carbon chain. The presence of the triisopropylsilyl group (Si(CH(CH3)2)3) protects the reactive ethynyl group (C≡CH) from unwanted side reactions during synthesis. This allows for controlled manipulation of the molecule and subsequent removal of the protecting group using specific conditions.

Several research studies have demonstrated the utility of (Triisopropylsilyl)acetylene for C2 chain extension in various organic reactions. For instance, a study by Matthew D. Clay et al. [] employed (Triisopropylsilyl)acetylene in the asymmetric synthesis of Bis(alleno)-bis(butadiynyl)-meta-cyclophane through an asymmetric addition reaction with high regio- and enantioselectivity.

Synthesis of Functionalized Alkynes

The terminal alkyne functionality (C≡CH) in (Triisopropylsilyl)acetylene can be further modified to introduce various functional groups, leading to the synthesis of diversely functionalized alkynes. These functionalized alkynes serve as valuable building blocks for the construction of complex molecules in organic synthesis.

Research by various groups has explored the use of (Triisopropylsilyl)acetylene for the synthesis of functionalized alkynes. For example, studies have demonstrated its successful application in the synthesis of beta-alkynylated nitroalkanes with high yields and enantioselectivity through rhodium-catalyzed asymmetric addition reactions [].

Precursor for Cycloaddition Reactions

(Triisopropylsilyl)acetylene can participate in various cycloaddition reactions, which involve the formation of cyclic structures through the reaction of two or more unsaturated molecules. The presence of the alkyne functionality makes it a suitable candidate for these reactions, allowing for the formation of diverse cyclic compounds.

Several research articles report the utilization of (Triisopropylsilyl)acetylene in cycloaddition reactions. For instance, studies have explored its use in the synthesis of functionalized cyclobutanes and cyclopentanes through [2+2] and [3+2] cycloadditions, respectively [].

(Triisopropylsilyl)acetylene, also known as ethynyltriisopropylsilane, is an organosilicon compound characterized by the presence of a terminal acetylene group and three isopropyl groups attached to a silicon atom. Its molecular formula is C${12}$H${24}$Si, and it has a molecular weight of approximately 200.39 g/mol. This compound is notable for its stability and utility in organic synthesis, particularly in reactions involving metal catalysts due to the steric hindrance provided by the bulky triisopropylsilyl group .

, primarily as a nucleophile due to its terminal alkyne functionality. Key reactions include:

  • Protiodesilylation: This process allows for the selective removal of the triisopropylsilyl group to regenerate the parent acetylene, often using bases such as potassium carbonate in methanol .
  • Transition Metal-Catalyzed Reactions: It is frequently employed in C–C bond formation reactions, such as the Sonogashira coupling, where it reacts with aryl halides to form substituted acetylenes .
  • Asymmetric Additions: The compound has been utilized in asymmetric synthesis, particularly in reactions with α,β,γ,δ-unsaturated carbonyl compounds when catalyzed by cobalt complexes .

While (triisopropylsilyl)acetylene itself does not have significant biological activity reported in the literature, its derivatives and related compounds may exhibit interesting biological properties. The study of silanes in medicinal chemistry has indicated potential applications in drug delivery systems and as precursors for biologically active molecules .

The synthesis of (triisopropylsilyl)acetylene can be achieved through several methods:

  • Direct Synthesis from Acetylene: The compound can be synthesized by reacting acetylene with triisopropylchlorosilane under basic conditions.
  • Metal-Catalyzed Coupling Reactions: It can also be formed via coupling reactions involving other silanes and terminal alkynes using palladium or copper catalysts .
  • Hydroamination Reactions: Recent studies have explored hydroamination methods involving sulfur pentafluoride to produce functionalized derivatives of (triisopropylsilyl)acetylene .

(Triisopropylsilyl)acetylene is widely used in organic synthesis due to its versatility:

  • Building Block in Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules.
  • Protecting Group: The triisopropylsilyl group is often used to protect terminal alkynes during multi-step syntheses.
  • Catalyst Support: It is utilized in various catalytic processes, enhancing reaction yields and selectivity .

Studies on (triisopropylsilyl)acetylene often focus on its interactions with transition metals, which facilitate various coupling reactions. The compound's steric bulk influences its reactivity and selectivity in these interactions, making it a valuable reagent in synthetic chemistry. Research indicates that it can stabilize reactive intermediates during metal-catalyzed transformations .

Several compounds share structural similarities with (triisopropylsilyl)acetylene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Trimethylsilyl AcetyleneTerminal AlkyneSmaller silyl group; less steric hindrance; higher reactivity
Triethylsilyl AcetyleneTerminal AlkyneIntermediate steric bulk; used in similar applications
Tert-Butyldimethylsilyl AcetyleneTerminal AlkyneBulky tert-butyl group; offers different stability profiles

Uniqueness of (Triisopropylsilyl)acetylene: The triisopropylsilyl group provides significant steric hindrance, which enhances its stability compared to smaller silyl groups. This property makes it particularly useful in selective reactions where protecting groups are necessary.

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(Triisopropylsilyl)acetylene

Dates

Modify: 2023-08-15

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